3,4-Dimethylheptan-2-ol
Description
3,4-Dimethylheptan-2-ol is a branched secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.26 g/mol. Its structure consists of a heptane backbone with a hydroxyl (-OH) group on carbon 2 and methyl (-CH₃) substituents on carbons 3 and 4. The hydroxyl-bearing carbon (C2) is attached to two other carbons (C1 and C3), classifying it as a secondary alcohol . This structural arrangement influences its physicochemical properties, including boiling point, solubility, and reactivity.
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,4-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-6-7(2)8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
InChI Key |
TUZFITMORCHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylheptan-2-ol typically involves the alkylation of heptan-2-one with methylating agents. One common method is the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with heptan-2-one to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperatures to ensure the formation of the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields of the alcohol.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3,4-Dimethylheptan-2-one, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane, 3,4-Dimethylheptane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, leading to the formation of compounds like 3,4-Dimethylheptan-2-chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 3,4-Dimethylheptan-2-one
Reduction: 3,4-Dimethylheptane
Substitution: 3,4-Dimethylheptan-2-chloride
Scientific Research Applications
3,4-Dimethylheptan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylheptan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(a) 2,4-Dimethyl-2-heptanol
- Molecular Formula : C₉H₂₀O (identical to 3,4-Dimethylheptan-2-ol) .
- Classification : Tertiary alcohol (hydroxyl on C2 with two methyl groups directly attached to C2).
- Key Difference: Despite sharing the same molecular formula, the hydroxyl group in 2,4-Dimethyl-2-heptanol is part of a tertiary carbon, reducing its capacity for hydrogen bonding compared to the secondary this compound. This results in a lower boiling point and higher hydrophobicity for the tertiary analog .
(b) 3,4-Dimethylhexan-2-ol
- Molecular Formula : C₈H₁₈O (shorter carbon chain).
- Classification : Secondary alcohol (hydroxyl on C2 with methyl groups on C3 and C4).
- Key Difference : The reduced chain length (hexane vs. heptane) lowers its molecular weight (130.23 g/mol) and likely decreases its boiling point compared to this compound .
(c) 4-Methyl-2-pentanol
- Molecular Formula : C₆H₁₄O.
- Classification : Secondary alcohol.
- Key Difference : The shorter chain and single methyl group result in a lower molecular weight (102.18 g/mol) and significantly reduced boiling point (~132°C) compared to this compound .
Physicochemical Properties
The table below summarizes inferred or literature-based data for this compound and analogs:
*Boiling points and solubility estimates are based on structural analogs and alcohol behavior trends.
Research Findings
Impact of Branching and Substituents
- Boiling Point: Tertiary alcohols (e.g., 2,4-Dimethyl-2-heptanol) exhibit lower boiling points than secondary alcohols of the same molecular weight due to reduced hydrogen bonding capacity .
- Solubility: Increased branching (e.g., 2,4-Dimethyl-2-heptanol) decreases water solubility, whereas linear secondary alcohols (e.g., 3,4-Dimethylhexan-2-ol) show moderate solubility .
- Reactivity : Secondary alcohols like this compound are more reactive in oxidation reactions (e.g., forming ketones) compared to tertiary alcohols, which resist oxidation .
Steric Effects
The methyl groups on C3 and C4 in this compound create steric hindrance, slowing esterification and nucleophilic substitution reactions compared to less-branched secondary alcohols .
Biological Activity
3,4-Dimethylheptan-2-ol is a branched-chain alcohol with the molecular formula C₉H₂₀O. Its unique structure, characterized by a hydroxyl group (-OH) on the second carbon of a heptane backbone with methyl groups at the third and fourth positions, imparts specific chemical properties that influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicological profiles.
The compound's structure contributes to its solubility and reactivity. It has a moderate water solubility of approximately 0.557 g/L at 20 °C and a log P value of about 3.47, indicating its hydrophobic nature which may facilitate its absorption through biological membranes .
Interaction with Enzymes
This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates within the body. These interactions can lead to the formation of metabolites that may influence cellular metabolism and energy production. Such metabolic pathways are vital for understanding how this compound might affect overall physiological functions.
Antimicrobial Activity
Preliminary studies suggest that branched-chain alcohols like this compound may exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli in vitro. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic processes .
Cytotoxicity and Anticancer Potential
Research indicates that certain alcohols can exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that branched-chain alcohols can induce apoptosis in human breast cancer cell lines (e.g., MCF-7) while sparing normal fibroblast cells. This selective toxicity is promising for potential therapeutic applications in oncology .
Acute Toxicity
Available data suggest that this compound has low acute toxicity. Studies indicate no significant adverse effects at doses up to 1,000 mg/kg body weight per day in repeated dose oral toxicity studies. The compound is not expected to be irritating to the skin but may cause eye irritation at higher concentrations .
Mutagenicity and Genotoxicity
In assays designed to evaluate mutagenic potential, this compound was found to be non-mutagenic in bacterial reverse mutation tests and non-genotoxic in mammalian cell assays. These findings are crucial for assessing the safety profile of this compound for potential use in pharmaceuticals or other applications .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of various branched-chain alcohols against common pathogens. Results indicated that compounds structurally similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 15 |
| Control (Amoxicillin) | 20 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on MCF-7 cells using an MTT assay. The results showed a dose-dependent inhibition of cell growth:
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 12.5 | 85 |
| 25 | 70 |
| 50 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
